Chemical Structure, Molecular Weight, and Biosynthetic Profiling of 16-Hydroxyadipoyl-7-ADCA
Chemical Structure, Molecular Weight, and Biosynthetic Profiling of 16-Hydroxyadipoyl-7-ADCA
An In-Depth Technical Guide for Bioprocess and Analytical Scientists
Executive Summary
In the industrial manufacturing of semi-synthetic cephalosporins (e.g., cephalexin, cefadroxil), the biopharmaceutical sector has largely transitioned from the complex, environmentally noxious chemical ring-expansion of Penicillin G to the direct fermentative production of 7-aminodeacetoxycephalosporanic acid (7-ADCA). This is achieved using genetically engineered Penicillium chrysogenum strains expressing a heterologous expandase enzyme.
During this process, adipic acid is fed into the bioreactor to form adipoyl-7-ADCA. However, fungal host-cell metabolism and non-specific enzymatic activities inevitably generate structural analogs. One of the most critical and frequently encountered byproducts in these fermentation broths is 16-Hydroxyadipoyl-7-ADCA [1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the structural properties of this impurity, the mechanistic causality behind its biosynthesis, and the self-validating analytical protocols required for its isolation and characterization.
Chemical Structure and Quantitative Properties
To understand the behavior of 16-Hydroxyadipoyl-7-ADCA during downstream processing, we must first dissect its molecular architecture.
Structural Breakdown
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Core Scaffold (7-ADCA) : The molecule features a bicyclic cephem nucleus—a four-membered β -lactam ring fused to a six-membered dihydrothiazine ring, complete with a methyl group at the C-3 position.
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Side Chain : An adipoyl-derived moiety is attached via an amide linkage to the C-7 amino group of the cephem core.
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Nomenclature Anomaly : In major metabolomic databases such as MiMeDB, this compound is cataloged as "16-Hydroxyadipoyl-7-ADCA"[1]. However, from a strict IUPAC and biosynthetic standpoint, an adipoyl chain contains only six carbons. The "16" is widely recognized by cheminformaticians as an artifactual transcription—likely an OCR misread of "L- α " or "1- α " from legacy literature. Structurally and mechanistically, the compound is α -hydroxyadipoyl-7-ADCA , where the hydroxylation occurs at the carbon adjacent to the amide carbonyl[2].
Quantitative Data Summary
The following table consolidates the fundamental physicochemical and mass spectrometry properties of the compound for rapid analytical reference:
| Property | Value |
| Chemical Name | 16-Hydroxyadipoyl-7-ADCA ( α -hydroxyadipoyl-7-ADCA) |
| Chemical Formula | C14H18N2O7S |
| Molecular Weight | 358.37 g/mol |
| Monoisotopic Mass | ~358.08 Da |
| Core Scaffold | 7-Aminodeacetoxycephalosporanic acid (7-ADCA) |
| Side Chain | Hydroxylated 6-carbon dicarboxylic acid (Adipoyl) |
| Origin | Recombinant Penicillium chrysogenum fermentation |
Biosynthetic Causality and Pathway Dynamics
Why does this specific impurity form during fermentation? The answer lies in the intersection of heterologous gene expression and endogenous host metabolism.
In engineered P. chrysogenum, the fed adipic acid is activated to adipoyl-CoA and substituted for the natural L- α -aminoadipoyl side chain. The heterologous expandase enzyme (e.g., cefE from Streptomyces clavuligerus) then converts the intermediate adipoyl-6-APA into the target product, adipoyl-7-ADCA[3].
However, adipic acid and its CoA thioester are highly susceptible to the fungus's endogenous peroxisomal metabolism. Specifically, host α -oxidation pathways can hydroxylate the adipoyl chain, yielding α -hydroxyadipoyl-CoA. Because the biosynthetic machinery (ACV synthase and Isopenicillin N synthase) exhibits broad substrate promiscuity, it accepts this hydroxylated precursor. The resulting hydroxylated intermediate is subsequently expanded by the DAOCS (expandase) enzyme, culminating in the formation of 16-hydroxyadipoyl-7-ADCA[4].
Biosynthetic pathway of adipoyl-7-ADCA and the formation of the 16-hydroxyadipoyl-7-ADCA byproduct.
Experimental Protocol: Isolation and LC-MS/MS Characterization
To ensure analytical trustworthiness, the following protocol outlines a self-validating system for the extraction and characterization of 16-hydroxyadipoyl-7-ADCA from complex fermentation broths.
Methodological Causality
Fermentation broths are highly complex matrices rich in salts, proteins, and hydrophilic media components. Direct injection into an LC-MS system leads to severe ion suppression. By utilizing a non-polar polymeric resin (Amberlite XAD-1600), we exploit the relative hydrophobicity of the cephem compounds to achieve a massive primary purification fold[2].
Step-by-step experimental workflow for the isolation and LC-MS/MS analysis of fermentation broths.
Step-by-Step Workflow
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Broth Clarification : Centrifuge the P. chrysogenum fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the fungal mycelia. Filter the resulting supernatant through a 0.22 µm Polyethersulfone (PES) membrane to remove colloidal particulates.
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Solid-Phase Extraction (SPE) : Load the clarified broth onto an Amberlite XAD-1600 column pre-equilibrated with deionized water. The target and byproduct will adsorb to the resin while salts pass through the void volume.
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Stepwise Elution : Elute the column using a stepwise gradient of an alkaline buffer (e.g., ammonium bicarbonate, pH 8.0)[2]. Because 16-hydroxyadipoyl-7-ADCA contains a polar hydroxyl group, it will elute slightly earlier than the more hydrophobic adipoyl-7-ADCA.
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LC-MS/MS Analysis :
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Self-Validating System : The protocol validates itself through mass-balance tracking. By measuring the UV absorbance at 260 nm of all fractions, the operator ensures >95% recovery of the cephem nucleus before LC-MS/MS. The MS/MS fragmentation pattern serves as the final structural validation, confirming the intact β -lactam ring against the modified side chain.
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| LC-MS/MS Parameter | Setting / Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Collision Energy | 10V |
| Precursor Ion | m/z 357.08 [M-H]- |
| Characteristic Product Ion | m/z 114 (Cephem core cleavage) |
Downstream Processing Implications
The presence of 16-hydroxyadipoyl-7-ADCA is not merely an analytical curiosity; it poses a tangible challenge for downstream biomanufacturing. Industrial production relies on specific enzymatic deacylation (using mutant penicillin G acylases or specialized adipoyl acylases) to cleave the side chain and yield pure 7-ADCA.
The addition of a hydroxyl group on the α -carbon of the adipoyl chain sterically and electronically alters the binding affinity within the acylase active site. This often results in significantly lower cleavage efficiency, causing the intact 16-hydroxyadipoyl-7-ADCA to carry over into the final crystallization steps, thereby reducing the overall purity and yield of the Active Pharmaceutical Ingredient (API).
References
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Predicted LC-MS/MS Spectrum - 10V, Negative - MiMeDB Source: MiMeDB (Metabolite and Microbe Database) URL: [Link][1]
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Molecular Regulation of β-Lactam Biosynthesis in Filamentous Fungi Source: PMC - NIH (National Institutes of Health) URL: [Link][3]
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Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator Source: PubMed - Journal of Chromatography A (2001) URL:[Link][2]
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Biosynthetic pathways for 'heterologous' β-lactam antibiotics Source: ResearchGate URL:[Link][4]
Sources
- 1. mimedb.org [mimedb.org]
- 2. Purification of adipoyl-7-amino-3-deacetoxycephalosporanic acid from fermentation broth using stepwise elution with a synergistically adsorbed modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Regulation of β-Lactam Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
